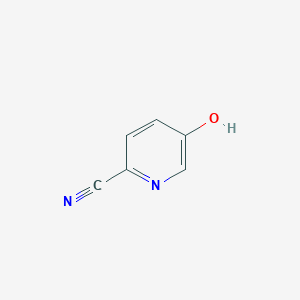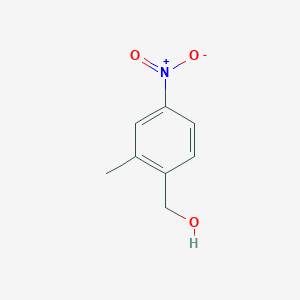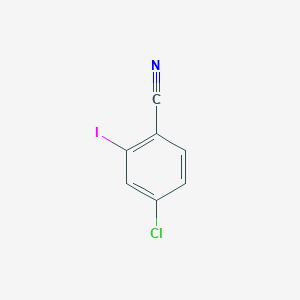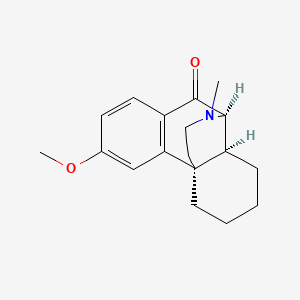
5-Oxopiperazine-2-carboxylic acid
Overview
Description
5-Oxopiperazine-2-carboxylic acid is a chemical compound with the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol
Biochemical Analysis
Biochemical Properties
Additionally, 5-Oxopiperazine-2-carboxylic acid has been shown to interact with various proteins involved in cellular signaling pathways. For example, it can bind to and modulate the activity of protein kinases, which play a critical role in the regulation of cell growth, differentiation, and apoptosis . These interactions highlight the importance of this compound in maintaining cellular function and integrity.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of downstream targets and the regulation of gene expression . This activation can result in changes in cell proliferation, differentiation, and survival.
Moreover, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes. For example, it can inhibit the activity of pyruvate dehydrogenase, leading to a shift in cellular energy production from oxidative phosphorylation to glycolysis . This metabolic reprogramming can have profound effects on cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to changes in their activity and function. For example, it can bind to and inhibit the activity of certain enzymes, such as piperazine-2-carboxylate dehydrogenase, by forming a stable enzyme-inhibitor complex . This inhibition can result in the accumulation of piperazine-2-carboxylate and the disruption of piperazine metabolism.
Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. For instance, it can bind to and activate the transcription factor NF-κB, leading to the upregulation of target genes involved in inflammation and immune response . These molecular interactions highlight the diverse mechanisms through which this compound exerts its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of approximately 24 hours . It can undergo degradation in the presence of certain enzymes, such as piperazine-2-carboxylate dehydrogenase, leading to the formation of inactive metabolites .
Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. For example, prolonged treatment with this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can enhance cellular function and promote cell survival, while high doses can induce toxicity and adverse effects . For instance, low doses of this compound have been shown to improve cognitive function and memory in animal models of neurodegenerative diseases . In contrast, high doses can cause liver and kidney damage, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the piperazine metabolism pathway. It is synthesized from piperazine-2-carboxylate through the action of piperazine-2-carboxylate dehydrogenase and can be further metabolized to form inactive metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as pyruvate dehydrogenase . These interactions highlight the role of this compound in regulating cellular metabolism and maintaining metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by amino acid transporters, such as the system L transporter . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the proper distribution and function of this compound within the cell.
Subcellular Localization
The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications. Studies have shown that this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . For example, it can be targeted to the mitochondria through the action of mitochondrial targeting signals, where it can influence mitochondrial function and energy production . These localization patterns highlight the diverse roles of this compound in regulating cellular function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopiperazine-2-carboxylic acid can be achieved through several methods. One practical synthesis involves the Michael addition of a primary amine onto methyl 2-chloro-2-cyclopropylidene-acetate, followed by acylation with α-bromo acid chlorides under modified Schotten-Baumann conditions. The final step involves ring-closing twofold nucleophilic substitution with aliphatic or aromatic amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Oxopiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary and secondary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Oxopiperazine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptidomimetics and other complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Oxopiperazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Oxopiperazine-2-carboxylic acid include:
Piperazine-2-carboxylic acid: Lacks the oxo group, resulting in different chemical properties and reactivity.
2-Oxopiperazine: Similar structure but lacks the carboxylic acid group, affecting its solubility and biological activity.
Uniqueness
This compound is unique due to its combination of an oxo group and a carboxylic acid group within a piperazine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-oxopiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFBRFWMGHQBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612172 | |
| Record name | 5-Oxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3262-59-7 | |
| Record name | 5-Oxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxopiperazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine](/img/structure/B1592076.png)









![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)

